molecular formula C10H15Cl2N B7896451 3-(4-Chlorophenyl)butan-1-amine hydrochloride

3-(4-Chlorophenyl)butan-1-amine hydrochloride

Cat. No.: B7896451
M. Wt: 220.14 g/mol
InChI Key: KUSQTGFNUHSQBI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN·HCl It is a hydrochloride salt form of 3-(4-chlorophenyl)butan-1-amine, which is an organic compound containing a butylamine chain attached to a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and butylamine.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a reductive amination reaction with butylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 3-(4-chlorophenyl)butan-1-amine.

    Formation of Hydrochloride Salt: The free base 3-(4-chlorophenyl)butan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those with antidepressant or anxiolytic properties.

    Biological Research: The compound is used in studies investigating the interaction of amine-containing compounds with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)butan-1-amine hydrochloride involves its interaction with biological targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)butan-1-amine: Similar structure but without the hydrochloride salt form.

    3-(4-Fluorophenyl)butan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    3-(4-Bromophenyl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.

Uniqueness

3-(4-Chlorophenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8(6-7-12)9-2-4-10(11)5-3-9;/h2-5,8H,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSQTGFNUHSQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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